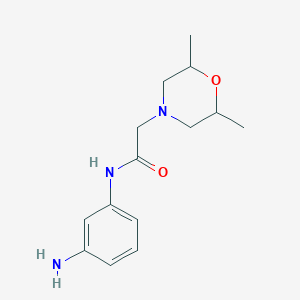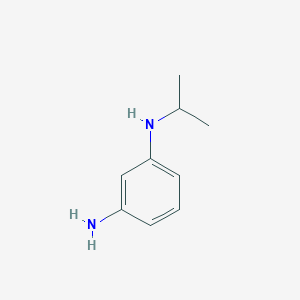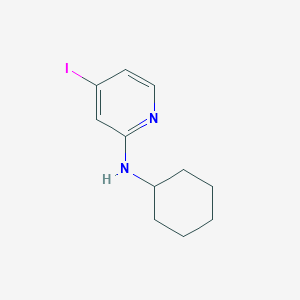
N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group and a dimethylmorpholinyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 3-nitroaniline, is reduced to 3-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetamide Formation: The 3-aminophenyl intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-aminophenyl)acetamide.
Introduction of the Dimethylmorpholinyl Group: The final step involves the reaction of N-(3-aminophenyl)acetamide with 2,6-dimethylmorpholine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Aminophenyl)acetamide: Lacks the dimethylmorpholinyl group.
N-(4-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide: Similar structure but with the amino group in the para position.
N-(3-Aminophenyl)-2-(2,6-dimethylpiperidin-4-YL)acetamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide is unique due to the presence of both the aminophenyl and dimethylmorpholinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H21N3O2 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
N-(3-aminophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
InChI |
InChI=1S/C14H21N3O2/c1-10-7-17(8-11(2)19-10)9-14(18)16-13-5-3-4-12(15)6-13/h3-6,10-11H,7-9,15H2,1-2H3,(H,16,18) |
Clave InChI |
PVPYULXDUFKWND-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)CC(=O)NC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)



![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)

![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)

![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)



![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
